molecular formula C7H6O5 B1674404 Gallic acid CAS No. 149-91-7

Gallic acid

Cat. No.: B1674404
CAS No.: 149-91-7
M. Wt: 170.12 g/mol
InChI Key: LNTHITQWFMADLM-UHFFFAOYSA-N
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Description

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in plants such as mango peels, tea, and oak bark . It exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties . Structurally, its three hydroxyl groups attached to an aromatic benzene ring contribute to its potent redox activity, enabling free radical scavenging and metal chelation .

This compound is rapidly absorbed (70% bioavailability) and metabolized into 4-O-methylthis compound, which is excreted in urine . While generally safe, high doses (>5 g/kg in animal models) may cause oxidative stress-related toxicity, mitigated by antioxidants like glutathione .

Scientific Research Applications

Antioxidant Applications

Gallic acid exhibits potent antioxidant effects, which are crucial for protecting cells from oxidative stress.

  • Mechanism of Action : this compound can effectively scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells .
  • Case Study : A study demonstrated that this compound significantly protected retinal ganglion cells from oxidative stress induced by elevated intraocular pressure in a glaucoma model. The treatment resulted in increased cell survival and reduced levels of hypoxia-inducing factor 1α (HIF-1α), indicating its protective role against oxidative damage .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens.

  • Mechanism of Action : It disrupts bacterial cell membranes and inhibits biofilm formation, which is critical for preventing persistent infections .
  • Data Table: Antimicrobial Efficacy of this compound
PathogenConcentration (mg/L)Inhibition (%)
Escherichia coli100-20086
Staphylococcus aureus100-20082
Salmonella spp.100-20090

This table illustrates the effectiveness of this compound in inhibiting bacterial growth and biofilm formation across various concentrations .

Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory properties.

  • Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .
  • Case Study : In a study involving rat embryonic fibroblast cells, this compound treatment led to a significant reduction in inflammatory markers and oxidative stress indicators, showcasing its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied.

  • Mechanism of Action : this compound induces apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. It has been shown to enhance the efficacy of conventional chemotherapeutics like cisplatin .
  • Data Table: Anticancer Effects of this compound
Cancer TypeModelEffect
Hepatocellular carcinomaRat modelDecreased tumor size
Lung cancerMouse xenograftInduced apoptosis
Skin cancerICR miceReduced papilloma formation

This table summarizes the anticancer effects observed in various studies, highlighting the versatility of this compound in targeting different cancer types .

Neuroprotective Effects

Recent research indicates that this compound may offer neuroprotective benefits.

  • Mechanism of Action : It protects neuronal cells from apoptosis induced by oxidative stress and enhances neuronal survival through its antioxidant properties .
  • Case Study : In vitro studies on pheochromocytoma cells demonstrated that this compound significantly reduced H2O2-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Gallic acid belongs to the hydroxybenzoic acid family, sharing structural and functional similarities with compounds like ellagic acid, methyl gallate, and catechin derivatives. Below is a detailed comparison of their properties and bioactivities:

Structural and Functional Comparison

Compound Structural Features Key Bioactivities Comparative Efficacy vs. This compound References
Ellagic Acid Dimeric derivative of this compound Antioxidant, anticancer, anti-obesity Lower concentration in supplements (e.g., 0.3 mg/g vs. This compound’s 12 mg/g in grape seed extracts)
Methyl Gallate Methyl ester of this compound Antioxidant, antimicrobial Slightly higher FRAP activity (505.5 vs. This compound’s 432.9 µM Fe(II)/g)
7-O-Galloyl Catechin Catechin esterified with this compound Antioxidant Superior FRAP activity (649.5 µM Fe(II)/g)
Epigallocatechin Gallate (EGCG) Catechin gallate ester Anti-obesity, neuroprotection Better inhibition of insulin-stimulated lipogenesis via AMPK pathway
Tannic Acid Polymer of this compound and glucose Anti-lipogenic, antioxidant More effective in attenuating insulin-stimulated lipogenesis
O-Coumaric Acid Hydroxycinnamic acid derivative Anti-adipogenic Superior inhibition of PPARγ and leptin expression

Bioactivity and Mechanism Insights

Antioxidant Activity

  • This compound : Standard in DPPH and Folin-Ciocalteu assays, with FRAP value ~432.9 µM Fe(II)/g .
  • Methyl Gallate : Enhanced solubility and bioavailability due to esterification, showing slightly higher FRAP activity than this compound .
  • 7-O-Galloyl Catechin : Superior electron-donating capacity (FRAP = 649.5 µM Fe(II)/g) due to synergistic effects of catechin and galloyl moieties .

Anti-Obesity Effects

  • This compound : Reduces adipogenesis via PPARγ/SIRT1 pathways and inhibits HMG-CoA reductase .
  • EGCG : Outperforms this compound in suppressing glucose uptake via AMPK activation .
  • KMU-3 (this compound Derivative) : More potent in downregulating C/EBP-α and FAS in adipocytes .

Anticancer Activity

  • This compound : Induces apoptosis in pancreatic cancer via ROS-mediated p38/ER stress pathways .
  • Ellagic Acid : Higher specificity in prostate cancer suppression but lower bioavailability than this compound .

Neuroprotection

  • This compound : Protects against oxidative stress in neurodegeneration models (e.g., Alzheimer’s) .
  • Catechin Gallates : Hydrolyzed to this compound in vivo, amplifying neuroprotective effects .

Extraction and Stability

  • This compound : Optimally extracted at 40°C; higher temperatures (>60°C) denature it .
  • Ellagic Acid : Co-extracted with this compound in mango peels but less heat-stable .
  • Tannins : Require deep eutectic solvents (e.g., choline chloride:urea) for efficient extraction, unlike this compound .

Biological Activity

Gallic acid (GA), chemically known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring polyphenolic compound found in various fruits, vegetables, and medicinal plants. Its diverse biological activities have garnered significant attention in recent years, particularly in the fields of pharmacology and nutrition. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for human health.

1.1 Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress—a key contributor to various degenerative diseases such as cancer and cardiovascular disorders. The antioxidant activity of GA is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing lipid peroxidation and protecting cellular components from oxidative damage .

1.2 Anti-inflammatory Effects

Research has shown that GA possesses potent anti-inflammatory effects. It modulates the expression of inflammatory cytokines and inhibits the activation of key signaling pathways such as MAPK and NF-κB. These actions help to alleviate inflammation in various models of disease, suggesting its potential use in treating inflammatory conditions .

1.3 Anticancer Activity

This compound has been investigated for its anticancer properties across multiple cancer cell lines. Studies indicate that GA can induce apoptosis in cancer cells by regulating reactive oxygen species (ROS) levels and influencing apoptotic pathways through pro-apoptotic and anti-apoptotic proteins . For instance, it has been shown to inhibit the proliferation of human colon cancer cells (HCT-15) through ROS-dependent mechanisms .

The biological activity of this compound is mediated through several mechanisms:

  • Radical Scavenging: GA effectively neutralizes free radicals, reducing oxidative stress.
  • Cytokine Modulation: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Apoptosis Induction: GA influences apoptotic pathways by modulating the expression of Bcl-2 family proteins.
  • Gut Microbiome Interaction: Recent studies suggest that GA can positively influence gut microbiota composition and function, enhancing immune responses and gut health .

3.1 Clinical Trials

A clinical trial involving patients with inflammatory diseases demonstrated that supplementation with this compound resulted in significant reductions in inflammatory markers compared to a placebo group. This suggests that GA could be a viable adjunct therapy for managing chronic inflammation .

3.2 In Vitro Studies

In vitro studies have consistently shown that GA can inhibit cancer cell growth across various types, including lung (A549) and colon (HCT-15) cancer cells. The mechanism involves the induction of apoptosis through ROS accumulation and mitochondrial dysfunction .

4. Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Mechanism References
AntioxidantScavenges free radicals; reduces lipid peroxidation
Anti-inflammatoryInhibits cytokine release; modulates MAPK/NF-κB pathways
AnticancerInduces apoptosis; regulates ROS levels
Gut HealthModulates gut microbiome; enhances immune response

5.

This compound is a versatile compound with significant biological activities that hold promise for therapeutic applications in managing oxidative stress-related diseases, inflammation, and cancer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Future studies should also explore the bioavailability of this compound in humans and its long-term effects on health outcomes. Given its low toxicity profile observed in various animal studies, GA presents an attractive candidate for further development as a functional food ingredient or pharmaceutical agent targeting multiple health issues.

Q & A

Q. Basic: What validated analytical methods ensure accurate quantification of gallic acid (GA) in complex matrices like plant extracts or formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely validated method for GA quantification. For example, in SNEDDS (self-nanoemulsifying drug delivery systems), RP-HPLC achieved a GA content of 1.773 ± 0.049 mg/g with a retention time of 16.648 min, demonstrating precision (% RSD < 2%) . For total phenolic content, the Folin-Ciocalteu assay, calibrated against a GA standard curve (e.g., Absorbance = 0.015x + 0.026, R² = 0.9994), is recommended. Triplicate measurements and inclusion of blank controls minimize interference from reducing sugars or ascorbic acid .

Q. Basic: How can researchers standardize GA as a reference compound in antioxidant assays?

GA is commonly used as a calibration standard for total phenolic content (TPC) and antioxidant capacity (e.g., DPPH, FRAP). Key steps include:

  • Preparing a linear GA calibration curve (e.g., 0–100 µg/mL) with triplicate measurements.
  • Validating the curve using statistical tools (e.g., R² > 0.98).
  • Expressing results as "this compound equivalents (GAE)" to account for matrix complexity. For instance, in mushroom extracts, TPC was calculated as 15.9 ± 2.65 mg GAE/g using this approach .

Q. Advanced: How can Taguchi’s orthogonal array design optimize GA production in microbial co-culture systems?

Taguchi’s L16 orthogonal array identifies critical parameters for maximizing GA yield. For example, in a Bacillus gottheilii and B. cereus co-culture, agitation speed (24.32% contribution) and tannic acid concentration were key factors. The optimized conditions (578.26 µg/mL GA, 6.35-fold increase) included:

  • 1% tannic acid, 120 rpm agitation, pH 6.0.
  • Validation via triplicate experiments and MINITAB-predicted values (574.08 µg/mL) .

Q. Advanced: What enzymatic strategies enhance GA’s bioavailability through structural modification?

Transglycosylation using dextransucrase converts GA into glucosides, improving solubility. A central composite design (CCD) optimized reaction parameters:

  • 355 mM sucrose, 650 mU/mL dextransucrase, 325 mM GA.
  • Yielded 114 mM GA glucoside (35.7% conversion) with antioxidant retention . Kinetic modeling (Y = −158.9 + 0.32X₁ + 0.24X₂...) confirmed precision (adequate precision = 4.95) .

Q. Advanced: How does response surface methodology (RSM) improve microbial degradation of GA to pyrogallol?

RSM optimizes substrate induction in Enterobacter aerogenes. Key factors include:

  • Substrate concentration (0.3–0.5%), pH (5.6–6.4), temperature (25–35°C).
  • Design Expert® software identified optimal pyrogallol yield (e.g., 0.4% GA, pH 6.0, 30°C) .

Q. Advanced: What derivatization methods enable GA analysis via gas chromatography (GC)?

GA’s polarity necessitates silylation (e.g., BSTFA or MSTFA) for GC analysis. Derivatization protocols involve:

  • Heating GA with silylating agents at 60–70°C for 30 min.
  • Validating peak symmetry and thermal stability using internal standards (e.g., methyl gallate) .

Q. Advanced: How do molecular docking studies elucidate GA’s mechanism in colorectal cancer (CRC) treatment?

GA modulates ferroptosis-related genes (GPX4, SLC7A11) and binds to SIGMAR1 (docking score: −5.2 kcal/mol), inhibiting CRC cell growth. Experimental validation showed:

  • Downregulation of SIGMAR1 and upregulation of ATF4 in HCT116 cells.
  • Reduced tumor growth in murine models (P < 0.05) .

Q. Advanced: What kinetic models describe GA production in optimized fermentation systems?

Monod or Michaelis-Menten kinetics model GA biosynthesis. For Bacillus co-cultures, specific growth rate (µ) and substrate utilization rate are calculated using:

  • d[GA]/dt = µX/Y_{GA}, where X = biomass, Y_{GA} = yield coefficient.
  • Data fitting via nonlinear regression (e.g., GraphPad Prism) confirms model accuracy .

Tables

Table 1: Taguchi L16 design for GA optimization
Parameter
-------------------
Agitation speed
Tannic acid
Inoculum size
Table 2: GC derivatization reagents for GA
Reagent
----------------------
BSTFA
MSTFA

Properties

IUPAC Name

3,4,5-trihydroxybenzoic acid
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InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)
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InChI Key

LNTHITQWFMADLM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
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Molecular Formula

C7H6O5
Record name GALLIC ACID
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Related CAS

31387-49-2
Record name Benzoic acid, 3,4,5-trihydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID0020650
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Molecular Weight

170.12 g/mol
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Physical Description

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS.
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Boiling Point

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg
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Solubility

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate)
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Density

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7
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Vapor Pressure

0.00000012 [mmHg]
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Color/Form

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles

CAS No.

149-91-7, 6274-40-4
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Record name GALLIC ACID
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Melting Point

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C
Record name GALLIC ACID
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Record name GALLIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Alternatively, the 3-dehydroshikimic acid was added slowly with the glucose feed. The glucose feed solution was prepared by mixing 100 mL of a solution containing 18 g of 3-dehydroshikimic acid, with a 200 mL solution containing 120 g of glucose. An oxygen sensor controlled dissolved oxygen levels via addition of the solution containing glucose (0.4 g/mL) and 3-dehydroshikimic acid (0.06 g/mL, 0.35 mmol/mL). The rate of addition of the previous feed solution was about 8 mL/h and as a result approximately 0.5 g of 3-dehydroshikimic acid was added to the culture medium every hour. By the end of the fermentation run, the total amount of 3-dehydroshikimic acid added to the growing cells was 18 g, producing 6.3 g/L of gallic acid at 48 h in a 45% (mol/mol) yield based on added 3-dehydroshikimic acid. Significant amounts of protocatechuic acid (1.8 g/L) as well as unreacted 3-dehydroshikimic acid (4.2 g/L) were present at the end of the run (FIG. 5). A 20 mL aliquot of fermentation broth was taken at 24 h, 36 h, and 48 h for determination of PHB hydroxylase activity. Although pobA* activities were stable throughout the fermentation, the majority of gallic acid was produced in stationary phase (after 24 h). Interestingly, the concentration of protocatechuic acid showed an initial increase reaching a maximum value of 3.4 g/L at 36 h, after which the concentration of protocatechuic acid steadily decreased to 1.8 g/L at 48 h (FIG. 5).
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Synthesis routes and methods II

Procedure details

After 20 g of commercially available instant coffee (Nescafe Gold Blend with Red Label) was dissolved in 1400 mL of distilled water (the solution thus obtained will hereinafter be called “Coffee P”), 30 g of activated carbon “Shirasagi WH2c 28/42” (product of Japan EnviroChemicals, Ltd.) was added to the resulting solution. The resulting mixture was stirred for one hour and then, filtered through a membrane filter (0.45 μm) to yield a filtrate (which will hereinafter be called “Coffee Q”). The resulting filtrate was freeze dried, whereby 15.8 g of brown powder was obtained. The resulting brown powder was dissolved in distilled water and amounts of chlorogenic acids and HHQ were determined by HPLC analysis as in Example 1. As a result, the chlorogenic acid content was 4.12 wt. %, while the HHQ content was below the detection limit (in accordance with the analysis conditions B). In addition, the potassium content was measured by ICP emission spectrometry. The potassium content in each of the raw material instant coffee and coffee treated with activated carbon was about 4.2 wt. %. Analysis results of coffee P, coffee Q and gallic acid by HPLC are shown by the respective charts in FIGS. 5 and 6. In coffee Q, a peak in the vicinity of a retention time of 6.8 minutes disappears and there exists no peak substantially. In FIG. 5, a represents the chart of coffee P, b represents the chart of coffee Q and c represents a chart of gallic acid. In FIG. 6, b represents the chart of coffee P, c represents the chart of coffee Q and a represents the chart of gallic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Gallic acid
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Reactant of Route 3
Gallic acid
Reactant of Route 4
Gallic acid
Reactant of Route 5
Gallic acid
Reactant of Route 6
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